molecular formula C17H16Cl2N2O2 B4738740 N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide

N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide

Cat. No. B4738740
M. Wt: 351.2 g/mol
InChI Key: JRIWDKZRFISLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide, commonly known as ethylenediamine-N,N'-disuccinic acid (EDDS), is a chelating agent that has gained significant attention in scientific research due to its unique properties. EDDS is a biodegradable and environmentally friendly alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA).

Mechanism of Action

N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide acts as a chelating agent by binding to metal ions, forming stable complexes that are easily excreted from the body. The ability of N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide to chelate metal ions is dependent on the pH of the solution, with optimal chelation occurring at a pH of 7.5-8.5. N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide has a higher affinity for heavy metal ions than other chelating agents, making it a more effective option for environmental remediation.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide has been shown to be non-toxic and biodegradable, making it a safe alternative to traditional chelating agents. In animal studies, N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide has been shown to be rapidly excreted from the body, with no accumulation in tissues. N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide has also been shown to have minimal impact on the gut microbiome, making it a promising option for medical applications.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide has several advantages for lab experiments, including its low cost, ease of synthesis, and biodegradability. However, N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide has some limitations, including its sensitivity to pH and its potential to interfere with certain analytical methods.

Future Directions

There are several potential future directions for N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide research, including its use as a drug delivery agent, its application in agriculture for micronutrient uptake, and its use in environmental remediation for the removal of heavy metals. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide and its potential impact on the environment and human health.
Conclusion:
In conclusion, N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide is a promising chelating agent that has gained significant attention in scientific research due to its unique properties. N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide has several advantages over traditional chelating agents, including its biodegradability, low cost, and high affinity for heavy metal ions. Further research is needed to fully understand the potential applications of N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide and its impact on the environment and human health.

Scientific Research Applications

N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide has been extensively studied for its potential applications in various fields, including environmental remediation, agriculture, and medicine. In environmental remediation, N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide has been shown to effectively remove heavy metals from contaminated soil and water. In agriculture, N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide can enhance the uptake of micronutrients by plants, leading to increased crop yield. In medicine, N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide has been investigated as a potential drug delivery agent due to its ability to chelate metal ions.

properties

IUPAC Name

N'-(2,3-dichlorophenyl)-N-[(4-ethylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-2-11-6-8-12(9-7-11)10-20-16(22)17(23)21-14-5-3-4-13(18)15(14)19/h3-9H,2,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIWDKZRFISLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-N'-(4-ethylbenzyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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